N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound with intricate molecular architecture, possessing both thieno[2,3-d]pyrimidine and chromene moieties. This unique structure grants the compound notable biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. Key intermediates, such as 2-methyl-4-oxothieno[2,3-d]pyrimidine and 2-oxo-2H-chromene-3-carboxylic acid, are synthesized separately and then combined through amide bond formation. Reaction conditions often include catalysts like EDCI and base like DIPEA.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow chemistry to optimize yield and purity. Automated systems and real-time monitoring ensure consistent reaction conditions, which are crucial for the reproducibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Involving reagents like potassium permanganate.
Reduction: : Using agents such as sodium borohydride.
Substitution: : Reactions like nucleophilic substitution with halogenated intermediates.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., pyridine). Reactions often occur under controlled temperatures, from ambient to reflux conditions, depending on the desired transformation.
Major Products Formed
Oxidation or reduction reactions yield derivatives with altered functional groups, potentially modifying the compound's biological activity. Substitution reactions can produce a variety of substituted analogs, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, the compound's unique structure allows it to act as a building block for more complex molecules, facilitating the development of novel materials and catalysts.
Biology
Biologically, the compound is explored for its enzyme inhibitory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
Medicinally, it has potential as an anti-cancer agent, with studies indicating its efficacy in inhibiting the growth of certain cancer cell lines.
Industry
Industrially, its application extends to materials science, where its chromene moiety is exploited for developing UV-sensitive materials.
Mechanism of Action
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects primarily by inhibiting specific enzymes. It binds to the active site of the enzyme, disrupting the enzyme's ability to catalyze its biological reactions, thus affecting the molecular pathways involved. This inhibition can lead to a reduction in the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl)-2H-chromene-3-carboxamide
Uniqueness
The distinguishing feature of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide lies in its dual functionality, combining properties of both thieno[2,3-d]pyrimidine and chromene structures. This duality enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-11-21-17-13(6-9-27-17)18(24)22(11)8-7-20-16(23)14-10-12-4-2-3-5-15(12)26-19(14)25/h2-6,9-10H,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEFWODLJANPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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